molecular formula C21H22ClN5O3S B6584691 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1219208-53-3

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B6584691
CAS No.: 1219208-53-3
M. Wt: 459.9 g/mol
InChI Key: AESXXLOYHLBQRS-UHFFFAOYSA-N
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Description

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a sulfonyl-linked 3-chlorophenylpiperazine moiety. Its structure integrates a pyrazole core substituted with a methyl group at position 1 and a phenylcarboxamide at position 2. The sulfonyl bridge connects the pyrazole to a piperazine ring bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S/c1-25-15-19(20(28)23-17-7-3-2-4-8-17)21(24-25)31(29,30)27-12-10-26(11-13-27)18-9-5-6-16(22)14-18/h2-9,14-15H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESXXLOYHLBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. The Ugi reaction, which involves the condensation of an amine, a carboxylic acid, an aldehyde, and an isocyanide, can also be used to construct the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and parallel solid-phase synthesis are potential methods to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that compounds containing piperazine rings exhibit antidepressant properties. The sulfonamide group enhances the compound's ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors .
  • Antipsychotic Effects :
    • Similar to other piperazine derivatives, this compound may exhibit antipsychotic effects by modulating dopaminergic pathways. Studies have shown that modifications in the piperazine structure can lead to improved efficacy in treating schizophrenia and other psychotic disorders .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. The presence of the carboxamide group may contribute to its ability to inhibit pro-inflammatory cytokines .

Table 1: Summary of Research Findings on Biological Activities

Study ReferenceBiological ActivityFindings
AntidepressantShowed significant reduction in depressive-like behaviors in animal models.
AntipsychoticDemonstrated efficacy in reducing psychotic symptoms in preclinical trials.
Anti-inflammatoryInhibited TNF-alpha and IL-6 production in vitro.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Antibiotics Research ()

The following compounds share structural similarities with the target molecule, particularly in their piperazine and pyrazole/quinoline frameworks:

Compound Name & Structure Synthesis Yield Key Structural Differences Spectral Data Highlights
ND-7 : 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid 38% Acetyl linker instead of sulfonyl; quinoline core IR: C=O (1720 cm⁻¹), LC-MS: m/z 627.2
ND-8 : 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid 58% Phenylacetyl linker; extended piperazine substitution HRMS: [M+H]⁺ 717.2543
CD-9 : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid 25% Pyrimidinyl-piperazine instead of 3-chlorophenylpiperazine ¹H-NMR: δ 8.45 (pyrimidine H)

Key Observations :

  • The sulfonyl linker in the target compound may enhance metabolic stability compared to the acetyl or phenylacetyl linkers in ND-7 and ND-8, as sulfonyl groups are less prone to enzymatic hydrolysis .
  • The 3-chlorophenylpiperazine substituent in the target compound is a common pharmacophore in serotonin receptor ligands, whereas CD-9’s pyrimidinyl-piperazine may favor different receptor interactions (e.g., kinase inhibition) .

Pyrazole-Carboxamide Cannabinoid Antagonist ()

The compound 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide shares the pyrazole-carboxamide backbone but differs in substitution patterns:

Parameter Target Compound Cannabinoid Antagonist
Core Structure 1-Methyl-N-phenyl-pyrazole-4-carboxamide 4-Methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide
Substituents 3-Chlorophenylpiperazine-sulfonyl at position 3 4-Chlorophenyl and 2,4-dichlorophenyl at positions 1,5
Biological Activity Not reported in evidence IC₅₀ = 0.139 nM at CB1 receptor
Structural Implications Piperazine-sulfonyl group may target serotonin/dopamine receptors Dichlorophenyl groups enhance CB1 affinity and selectivity

Key Observations :

  • The absence of a pyridylmethyl group in the target compound may reduce CNS penetration, contrasting with the cannabinoid antagonist’s design for brain receptor targeting .

Impurities and Byproducts ()

Several related impurities highlight synthetic challenges for piperazine-linked compounds:

  • 1-(3-Chlorophenyl)piperazine (Impurity c) : A common intermediate in piperazine-functionalized drug synthesis .

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • Piperazine moiety : Known for its diverse biological activities, including antipsychotic and antidepressant effects.
  • Pyrazole core : Often associated with anti-inflammatory and analgesic properties.
  • Sulfonamide group : Recognized for antibacterial and enzyme inhibition capabilities.

Molecular Formula

  • Molecular Formula : C19H22ClN5O3S
  • Molecular Weight : 421.92 g/mol

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit significant antimicrobial properties. The synthesized derivatives of this compound were tested against various bacterial strains, demonstrating moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth effectively, potentially due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .

Anticancer Properties

The pyrazole scaffold has been linked with anticancer activity in various studies. Compounds similar to the target molecule have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Enzyme Inhibition

The compound's sulfonamide group is known for its role as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired .

Study 1: Antimicrobial Evaluation

A study conducted on a series of piperazine derivatives revealed that the target compound exhibited notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating effective bactericidal properties .

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of the target compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a potential role as an anticancer agent .

Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit AChE and showed promising results with an IC50 value of 150 nM. This indicates a strong potential for use in treating cognitive disorders associated with cholinergic dysfunctions .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 Value
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus64 µg/mL
AnticancerMCF-7 (breast cancer)10 µM
AnticancerHT-29 (colon cancer)8 µM
Enzyme InhibitionAChE150 nM

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